molecular formula C24H27N3O5 B11163952 4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one

4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B11163952
M. Wt: 437.5 g/mol
InChI Key: VSUAXJQRJKSTJA-UHFFFAOYSA-N
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Description

4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzodioxole group, a piperazine ring, and a pyrrolidinone moiety, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzodioxole Intermediate: The synthesis begins with the preparation of the 1,3-benzodioxole intermediate through the reaction of catechol with formaldehyde under acidic conditions.

    Piperazine Derivative Synthesis: The benzodioxole intermediate is then reacted with piperazine to form the benzodioxol-5-ylmethylpiperazine derivative.

    Coupling Reaction: This derivative undergoes a coupling reaction with 4-methoxyphenylacetic acid chloride to form the desired product. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or receptor-ligand interactions.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development, particularly in the areas of neurology and oncology.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for industrial applications.

Mechanism of Action

The mechanism of action of 4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one stands out due to its unique combination of functional groups. The presence of the methoxyphenyl and pyrrolidinone moieties provides additional sites for chemical modification and potential biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C24H27N3O5

Molecular Weight

437.5 g/mol

IUPAC Name

4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C24H27N3O5/c1-30-20-5-3-19(4-6-20)27-15-18(13-23(27)28)24(29)26-10-8-25(9-11-26)14-17-2-7-21-22(12-17)32-16-31-21/h2-7,12,18H,8-11,13-16H2,1H3

InChI Key

VSUAXJQRJKSTJA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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